molecular formula C25H26N2O3S B2976533 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 951506-06-2

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2976533
CAS RN: 951506-06-2
M. Wt: 434.55
InChI Key: OBPDMNOFGGTULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of quinazoline and tetrahydroquinoline derivatives, highlighting their importance in medicinal chemistry. For example, Rahman et al. (2014) explored the pharmacological potential of N-substituted quinazoline derivatives, evaluating their diuretic, antihypertensive, and anti-diabetic activities (Rahman et al., 2014). Similarly, Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing a sulfonamide moiety, assessing their in vitro antitumor activity, and found several compounds more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).

Catalytic Applications

The catalytic applications of compounds involving sulfonamide moieties have been investigated. Chaitanya et al. (2013) described a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using a sulfonamide as a cyanating reagent, showcasing the method's efficiency in synthesizing benzonitrile derivatives (Chaitanya et al., 2013).

Anticancer and Antimicrobial Effects

The anticancer and antimicrobial properties of sulfonamide derivatives have also been a focus. Cumaoğlu et al. (2015) synthesized sulfonamide derivatives that demonstrated pro-apoptotic effects in cancer cells through activating p38/ERK phosphorylation (Cumaoğlu et al., 2015). Vanparia et al. (2010) explored the antimicrobial activity of novel benzenesulfonamide derivatives, showing significant efficacy against various bacterial and fungal strains (Vanparia et al., 2010).

Enzyme Inhibition

Exploring the structural properties of potent human carbonic anhydrase inhibitors, Buemi et al. (2019) designed and synthesized cycloalkylamino-1-carbonylbenzenesulfonamides, achieving remarkable inhibition of certain human carbonic anhydrases (Buemi et al., 2019).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-17-13-19(3)24(14-18(17)2)31(29,30)26-22-10-11-23-21(15-22)9-12-25(28)27(23)16-20-7-5-4-6-8-20/h4-8,10-11,13-15,26H,9,12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPDMNOFGGTULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide

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